
(Cyclohexyl)methylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexyl)methylzinc bromide is an organozinc compound with the molecular formula C7H13BrZn. It is commonly used in organic synthesis as a reagent for carbon-carbon bond formation. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its air sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexyl)methylzinc bromide can be synthesized through the reaction of cyclohexylmethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process may include the use of specialized equipment to handle the air-sensitive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexyl)methylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles like alkyl halides or acyl chlorides.
Cross-Coupling Reactions: Often require palladium or nickel catalysts and are conducted under inert atmospheres.
Major Products Formed: The major products formed from reactions involving this compound are typically substituted cyclohexyl derivatives, which can be further functionalized for various applications .
Scientific Research Applications
(Cyclohexyl)methylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclohexyl)methylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its cyclohexylmethyl group to an electrophile, facilitated by the presence of a catalyst in cross-coupling reactions. The zinc atom acts as a stabilizing agent, allowing the transfer of the organic group to the target molecule .
Comparison with Similar Compounds
- Cyclohexylzinc bromide
- Benzylzinc bromide
- Phenylzinc bromide
- Propylzinc bromide
Comparison: (Cyclohexyl)methylzinc bromide is unique due to its specific cyclohexylmethyl group, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other organozinc compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
bromozinc(1+);methanidylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCALMUTSZRVSS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCCC1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)
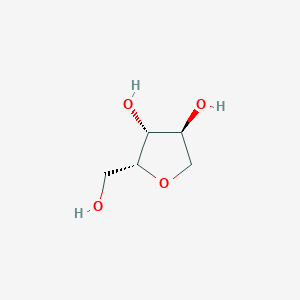
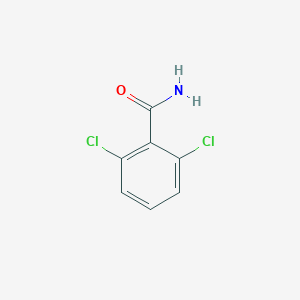
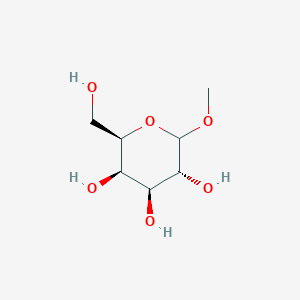

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
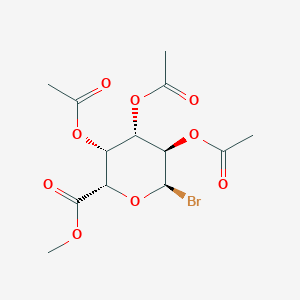
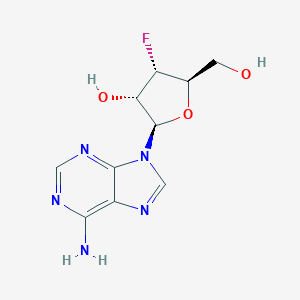
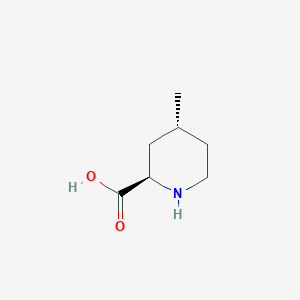

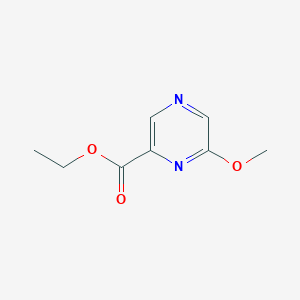
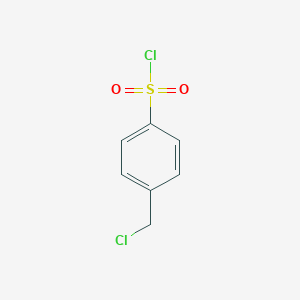
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

